![molecular formula C14H19NO2 B249971 N-isopropyl-4-[(2-methyl-2-propenyl)oxy]benzamide](/img/structure/B249971.png)
N-isopropyl-4-[(2-methyl-2-propenyl)oxy]benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-isopropyl-4-[(2-methyl-2-propenyl)oxy]benzamide, also known as AEBSF, is a serine protease inhibitor that is commonly used in biochemical and physiological research. It is a white crystalline powder that is soluble in water and has a molecular weight of 277.36 g/mol. AEBSF is widely used in laboratory experiments due to its ability to inhibit serine proteases, which are enzymes that play a crucial role in many biological processes.
Wirkmechanismus
N-isopropyl-4-[(2-methyl-2-propenyl)oxy]benzamide works by irreversibly inhibiting the active site of serine proteases. It forms a covalent bond with the serine residue in the active site of the protease, which prevents the protease from carrying out its normal function.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects. It has been shown to inhibit the activity of a wide range of serine proteases, including trypsin, chymotrypsin, and thrombin. This compound has also been shown to inhibit the activity of the proteasome, which is a complex of enzymes that plays a crucial role in the degradation of proteins. In addition, this compound has been shown to have anti-inflammatory effects, which may be due to its ability to inhibit the activity of proteases involved in inflammation.
Vorteile Und Einschränkungen Für Laborexperimente
N-isopropyl-4-[(2-methyl-2-propenyl)oxy]benzamide has a number of advantages for use in laboratory experiments. It is a potent and specific inhibitor of serine proteases, which makes it useful for studying the role of proteases in biological processes. It is also relatively stable and easy to handle, which makes it a convenient reagent for laboratory experiments.
However, there are also some limitations to the use of this compound in laboratory experiments. It is an irreversible inhibitor, which means that it cannot be removed from the protease once it has formed a covalent bond. This can make it difficult to study the effects of proteases on biological processes over time. In addition, this compound can also inhibit other enzymes that contain a serine residue in their active site, which can lead to off-target effects.
Zukünftige Richtungen
There are a number of future directions for research on N-isopropyl-4-[(2-methyl-2-propenyl)oxy]benzamide. One area of research is the development of more specific inhibitors of serine proteases. This could involve the use of computational methods to design inhibitors that are more selective for specific proteases. Another area of research is the study of the effects of this compound on the activity of proteases in vivo. This could involve the use of animal models to study the effects of this compound on biological processes such as blood coagulation and inflammation. Finally, there is also potential for the use of this compound in the development of new drugs for the treatment of diseases such as cancer and inflammation.
Synthesemethoden
N-isopropyl-4-[(2-methyl-2-propenyl)oxy]benzamide can be synthesized through a multi-step process that involves the reaction of 4-aminobenzamidine with isopropyl chloroformate to produce N-isopropyl-4-aminobenzamidine. This compound is then reacted with 2-methyl-2-propen-1-ol to produce this compound.
Wissenschaftliche Forschungsanwendungen
N-isopropyl-4-[(2-methyl-2-propenyl)oxy]benzamide is commonly used as a serine protease inhibitor in biochemical and physiological research. It is used to inhibit proteases such as trypsin, chymotrypsin, and thrombin, which play important roles in many biological processes such as blood coagulation, digestion, and inflammation. This compound is also used in the purification of proteins and in the study of protein-protein interactions.
Eigenschaften
Molekularformel |
C14H19NO2 |
|---|---|
Molekulargewicht |
233.31 g/mol |
IUPAC-Name |
4-(2-methylprop-2-enoxy)-N-propan-2-ylbenzamide |
InChI |
InChI=1S/C14H19NO2/c1-10(2)9-17-13-7-5-12(6-8-13)14(16)15-11(3)4/h5-8,11H,1,9H2,2-4H3,(H,15,16) |
InChI-Schlüssel |
ZXRRFRIVXHZAEF-UHFFFAOYSA-N |
SMILES |
CC(C)NC(=O)C1=CC=C(C=C1)OCC(=C)C |
Kanonische SMILES |
CC(C)NC(=O)C1=CC=C(C=C1)OCC(=C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


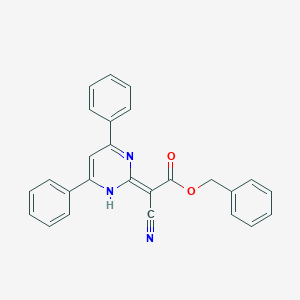
![N-[(E)-(3,3-dimethyl-5-oxocyclohexylidene)amino]-3-methoxybenzamide](/img/structure/B249890.png)
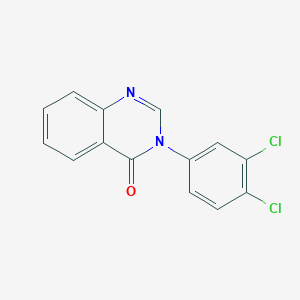
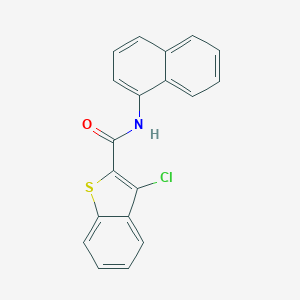
![2-[(2-{[2-(Benzylamino)-2-oxoethyl]sulfanyl}-1,3-benzothiazol-6-yl)carbamoyl]benzoic acid](/img/structure/B249897.png)
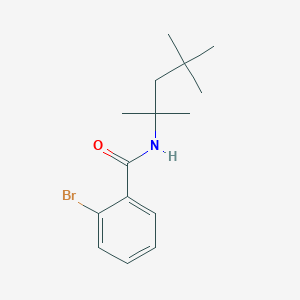
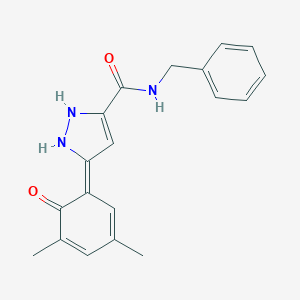
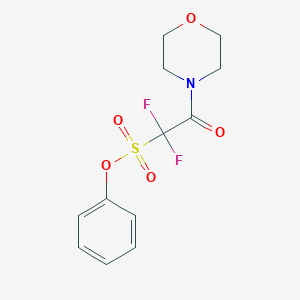
![6,9,12,15,23,26,31-Heptaoxa-1,3,18,20-tetraazabicyclo[18.8.5]tritriacontane-2,19-dithione](/img/structure/B249906.png)
![(5E)-2-(3-methylanilino)-5-[(4-methylphenyl)methylidene]-1,3-thiazol-4-one](/img/structure/B249908.png)
![5-methoxy-3-methyl-1-phenyl-4-{[2,3,5,6-tetrafluoro-4-(trifluoromethyl)phenyl]sulfanyl}-1H-pyrazole](/img/structure/B249912.png)
![4-bromo-N-[4-[(4,6-dimethylpyrimidin-2-yl)sulfamoyl]phenyl]benzamide](/img/structure/B249919.png)
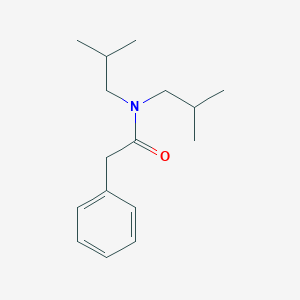
![8-fluoro-1,2-dihydro-[1,2,4]triazino[5,6-b]indole-3-thione](/img/structure/B249936.png)
